Phosphonic acid, (6-oxo-1,4,7-triazacyclotetradec-1-yl)-, diethyl ester
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Overview
Description
Phosphonic acid, (6-oxo-1,4,7-triazacyclotetradec-1-yl)-, diethyl ester is a chemical compound with the molecular formula C15H32N3O4P. It is known for its unique structure, which includes a phosphonic acid group and a triazacyclotetradecane ring. This compound is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, (6-oxo-1,4,7-triazacyclotetradec-1-yl)-, diethyl ester typically involves the reaction of diethyl phosphite with a suitable precursor containing the triazacyclotetradecane ring. The reaction conditions often require a catalyst and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under controlled conditions. The process may include steps such as purification and crystallization to isolate the final product. The use of advanced technologies and equipment ensures the efficient and cost-effective production of this compound.
Chemical Reactions Analysis
Types of Reactions
Phosphonic acid, (6-oxo-1,4,7-triazacyclotetradec-1-yl)-, diethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of phosphorus.
Reduction: Reduction reactions can convert the phosphonic acid group to other functional groups.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while substitution reactions can produce a variety of functionalized compounds.
Scientific Research Applications
Phosphonic acid, (6-oxo-1,4,7-triazacyclotetradec-1-yl)-, diethyl ester has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological molecules.
Medicine: Explored for its potential therapeutic applications, including as an antiviral or anticancer agent.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of phosphonic acid, (6-oxo-1,4,7-triazacyclotetradec-1-yl)-, diethyl ester involves its interaction with specific molecular targets. The phosphonic acid group can form strong bonds with metal ions, making it an effective chelating agent. Additionally, the triazacyclotetradecane ring can interact with biological molecules, potentially inhibiting enzyme activity or disrupting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- Phosphonic acid, (6-oxo-1,4,7-triazacyclotetradec-1-yl)-, dimethyl ester
- Phosphonic acid, (6-oxo-1,4,7-triazacyclotetradec-1-yl)-, dipropyl ester
- Phosphonic acid, (6-oxo-1,4,7-triazacyclotetradec-1-yl)-, dibutyl ester
Uniqueness
Phosphonic acid, (6-oxo-1,4,7-triazacyclotetradec-1-yl)-, diethyl ester is unique due to its specific ester groups and the presence of the triazacyclotetradecane ring. These structural features contribute to its distinct chemical properties and make it suitable for various applications that similar compounds may not be able to achieve.
Properties
CAS No. |
344951-22-0 |
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Molecular Formula |
C15H32N3O4P |
Molecular Weight |
349.41 g/mol |
IUPAC Name |
7-diethoxyphosphoryl-1,4,7-triazacyclotetradecan-2-one |
InChI |
InChI=1S/C15H32N3O4P/c1-3-21-23(20,22-4-2)18-12-9-7-5-6-8-10-17-15(19)14-16-11-13-18/h16H,3-14H2,1-2H3,(H,17,19) |
InChI Key |
OVRKJZJVWFAXPV-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(N1CCCCCCCNC(=O)CNCC1)OCC |
Origin of Product |
United States |
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